[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
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Description
[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone is a useful research compound. Its molecular formula is C21H14ClNO3S and its molecular weight is 395.86. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Synthesis
Structural Characterization in Benzothiazinone Synthesis : A study by Eckhardt et al. (2020) reported the crystal and molecular structure of a side product in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, which is a class of new anti-tuberculosis drug candidates. This highlights the importance of structural characterization in the development of benzothiazinone derivatives for pharmaceutical applications (Eckhardt et al., 2020).
Synthesis of Benzothiazinones : Research by Khanmiri et al. (2014) investigated the synthesis of bis(1,2,4-oxadiazoles), 1,2,4-oxadiazolyl-quinazolines, and 1,2,4-oxadiazolyl-benzothiazinones, demonstrating the versatility of benzothiazinones in chemical synthesis (Khanmiri et al., 2014).
Reactivity and Applications
Reactivity of Benzothiazinones : Pouzet et al. (1998) conducted a study on the reactivity of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone towards sulfur- and oxygen-containing nucleophiles. This research contributes to the understanding of the chemical behavior of similar benzothiazinone derivatives (Pouzet et al., 1998).
Antitubercular Activities of Benzothiazinones : A study by Bisht et al. (2010) on the synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanones highlights the potential therapeutic applications of benzothiazinone derivatives in treating tuberculosis (Bisht et al., 2010).
Antimicrobial and Analgesic Activities
Antimicrobial and Analgesic Properties : Jayanna et al. (2013) reported on the synthesis, antimicrobial, and analgesic activity of novel benzothiazinone derivatives. The compounds showed pronounced antimicrobial and analgesic activity, indicating potential pharmaceutical uses (Jayanna et al., 2013).
Molecular Docking Studies : A study by Sivakumar et al. (2021) on the molecular structure, spectroscopic, and molecular docking activities of a similar compound indicates the potential of benzothiazinone derivatives in drug design through molecular docking studies (Sivakumar et al., 2021).
Properties
IUPAC Name |
[4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3S/c22-16-9-6-10-17(13-16)23-14-20(21(24)15-7-2-1-3-8-15)27(25,26)19-12-5-4-11-18(19)23/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDNHZBDNRROND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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